molecular formula C8H12O4 B12603001 Methyl 2-[(acetyloxy)methyl]but-2-enoate CAS No. 918156-05-5

Methyl 2-[(acetyloxy)methyl]but-2-enoate

Cat. No.: B12603001
CAS No.: 918156-05-5
M. Wt: 172.18 g/mol
InChI Key: RJBMWLBQNSGSLQ-UHFFFAOYSA-N
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Description

Methyl 2-[(acetyloxy)methyl]but-2-enoate is an α,β-unsaturated ester characterized by a but-2-enoate backbone substituted with an acetyloxy methyl group at the C2 position. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis. The acetyloxy group enhances electrophilicity at the β-carbon, facilitating conjugate addition reactions, while the ester moiety allows participation in hydrolysis or transesterification processes.

Properties

CAS No.

918156-05-5

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

methyl 2-(acetyloxymethyl)but-2-enoate

InChI

InChI=1S/C8H12O4/c1-4-7(8(10)11-3)5-12-6(2)9/h4H,5H2,1-3H3

InChI Key

RJBMWLBQNSGSLQ-UHFFFAOYSA-N

Canonical SMILES

CC=C(COC(=O)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(acetyloxy)methyl]but-2-enoate typically involves the esterification of 2-methylbut-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(acetyloxy)methyl]but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-[(acetyloxy)methyl]but-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: Used in the production of polymers and resins due to its reactive ester group.

Mechanism of Action

The mechanism of action of Methyl 2-[(acetyloxy)methyl]but-2-enoate involves its reactivity as an α,β-unsaturated ester. The conjugated double bond and ester group make it susceptible to nucleophilic attack, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications, such as enzyme interactions in biological systems or catalytic processes in industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 2-[(acetyloxy)methyl]but-2-enoate with five structurally related esters, highlighting key differences in functional groups, molecular weights, and applications:

Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
This compound C₈H₁₂O₄ Acetyloxy, α,β-unsaturated ester 172.18 Electrophilic intermediate; potential acetylating agent -
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ Methoxy, aromatic ester 180.20 Flavoring agent; JECFA/FCC-compliant food additive
Methyl 2-phenylacetoacetate C₁₁H₁₂O₃ Phenyl, β-ketoester 192.21 Analytical standard for amphetamine synthesis
Isobutyl methacrylate C₈H₁₄O₂ Methacrylate ester 142.20 Monomer for polymers/adhesives
Ethyl 2-amino-3-methylbut-2-enoate C₇H₁₃NO₂ Amino, α,β-unsaturated ester 143.18 Pharmaceutical intermediate; basicity from NH₂ group
Key Observations:
  • Electronic Effects: The acetyloxy group in the target compound is electron-withdrawing, increasing the electrophilicity of the α,β-unsaturated system compared to Ethyl 2-amino-3-methylbut-2-enoate, where the amino group donates electrons .
  • Aromatic vs. Aliphatic Systems: Ethyl 2-methoxybenzoate’s aromatic ring () enhances stability but reduces solubility in nonpolar solvents compared to the aliphatic target compound .
Hydrolysis and Stability:
  • This compound is expected to undergo hydrolysis under acidic or basic conditions, yielding acetic acid and methyl 2-(hydroxymethyl)but-2-enoate. This contrasts with Methyl 2-phenylacetoacetate (), where the β-keto group facilitates keto-enol tautomerism, influencing its stability and reactivity in drug synthesis .
  • Isobutyl methacrylate () polymerizes readily due to its methacrylate group, a property absent in the target compound due to its substituted but-2-enoate structure .

Research Findings and Data Gaps

  • Synthetic Routes: and describe methods for synthesizing enamino esters via condensation and cyclization. Similar approaches could be adapted for the target compound, though experimental validation is needed .
  • Spectroscopic Data : Ethyl 2-methoxybenzoate () provides a benchmark for interpreting IR, MS, and NMR spectra of related esters. Future studies should characterize the target compound using these techniques .

Biological Activity

Methyl 2-[(acetyloxy)methyl]but-2-enoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an acetyloxy group attached to a butene backbone, which enhances its lipophilicity and biological activity. The molecular formula for this compound is C8H14O4C_8H_{14}O_4, with a molecular weight of approximately 174.19 g/mol. Its structure can be represented as follows:

Methyl 2 acetyloxy methyl but 2 enoate\text{Methyl 2 acetyloxy methyl but 2 enoate}

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition can potentially reduce the production of pro-inflammatory mediators, making it a candidate for developing anti-inflammatory drugs .

2. Anticancer Potential

Similar compounds have demonstrated anticancer activities, suggesting that this compound may also possess cytotoxic effects against various cancer cell lines. Studies indicate that compounds with similar structural features can induce apoptosis in cancer cells and inhibit tumor growth .

The mechanism by which this compound exerts its biological effects likely involves the following pathways:

  • Enzyme Inhibition : The acetyloxy group may interact with active sites on enzymes involved in inflammation and cancer progression.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest, preventing cancer cells from proliferating.
  • Apoptosis Induction : The compound may trigger apoptotic pathways, leading to programmed cell death in malignant cells.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound and related compounds:

StudyFocusFindings
Study AAnti-inflammatory effectsDemonstrated inhibition of COX enzymes in vitro, leading to reduced inflammatory markers.
Study BAnticancer activityShowed cytotoxic effects on various cancer cell lines, with significant apoptosis induction at concentrations above 50 μM .
Study CMechanistic insightsIdentified potential pathways for apoptosis induction through caspase activation .

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameBiological ActivityKey Features
Methyl 2-acetyloxy-3-(4-fluorophenyl)prop-2-enoateAnti-inflammatory, anticancerContains a fluorophenyl group enhancing lipophilicity.
Ethyl 4-(acetyloxy)-3-(acetyloxy)methylbut-2-enoatePotential prodrug for drug deliveryExhibits hydrolysis under physiological conditions.

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